Heptyl 8-bromooctanoate
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Overview
Description
Heptyl 8-bromooctanoate is an ester compound characterized by a terminal bromine atom. It is formed by coupling 8-bromooctanoic acid with heptanol. The molecular formula of this compound is C15H29BrO2, and it has a molecular weight of 321.3 g/mol . This compound is primarily used in research settings due to its unique chemical properties.
Preparation Methods
Heptyl 8-bromooctanoate is synthesized through the esterification reaction between 8-bromooctanoic acid and heptanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to achieve high purity levels.
Chemical Reactions Analysis
Heptyl 8-bromooctanoate undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The terminal bromine atom in this compound makes it highly reactive in nucleophilic substitution reactions. .
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Scientific Research Applications
Heptyl 8-bromooctanoate has several applications in scientific research:
Biology: The compound is used in the study of lipid metabolism and the role of brominated compounds in biological systems.
Medicine: Research involving this compound explores its potential as a precursor for the synthesis of bioactive molecules.
Industry: It is used in the development of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of heptyl 8-bromooctanoate involves its reactivity as an ester with a terminal bromine atom. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis, reduction, or oxidation, depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its biological effects are still under investigation.
Comparison with Similar Compounds
Heptyl 8-bromooctanoate can be compared with other brominated esters such as:
Ethyl 8-bromooctanoate: Similar in structure but with an ethyl group instead of a heptyl group. It has different physical properties and reactivity.
Methyl 8-bromooctanoate: Contains a methyl group, making it less hydrophobic compared to this compound.
Octyl 8-bromooctanoate: Has an octyl group, which increases its hydrophobicity and alters its reactivity in chemical reactions.
This compound is unique due to its specific chain length and the presence of a terminal bromine atom, which makes it highly reactive in nucleophilic substitution reactions .
Properties
CAS No. |
612842-05-4 |
---|---|
Molecular Formula |
C15H29BrO2 |
Molecular Weight |
321.29 g/mol |
IUPAC Name |
heptyl 8-bromooctanoate |
InChI |
InChI=1S/C15H29BrO2/c1-2-3-4-8-11-14-18-15(17)12-9-6-5-7-10-13-16/h2-14H2,1H3 |
InChI Key |
QJGJYFYVEUMSAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)CCCCCCCBr |
Origin of Product |
United States |
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